Enzymatic Inactivity: (S)-BRD9500 Does Not Inhibit PDE3A or PDE3B
In a direct head-to-head comparison of stereoisomers, (S)-BRD9500 demonstrates no detectable inhibition of PDE3A or PDE3B, whereas the (R)-enantiomer BRD9500 exhibits potent inhibition with IC50 values of 10 nM (PDE3A) and 27 nM (PDE3B) [1]. The inactivity of the (S)-enantiomer confirms that the PDE3 inhibitory activity of BRD9500 is stereospecific and provides a matched-pair control for enzymatic assays.
| Evidence Dimension | PDE3A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (no inhibition detected) |
| Comparator Or Baseline | BRD9500 (active enantiomer): IC50 = 10 nM |
| Quantified Difference | >1,000-fold difference |
| Conditions | Biochemical PDE3A inhibition assay using recombinant human enzyme [1] |
Why This Matters
This establishes (S)-BRD9500 as a true negative control for any PDE3-dependent readout, ensuring that observed effects with BRD9500 are not due to non-specific compound interference.
- [1] Lewis TA, et al. Optimization of PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing. ACS Med Chem Lett. 2019 Oct 18;10(11):1537-1542. (R)-30 (BRD9500) identified as active enantiomer; (S)-enantiomer inactive. View Source
